molecular formula C21H29N5O6 B15192191 Trimetrexate monoacetate monohydrate CAS No. 117381-09-6

Trimetrexate monoacetate monohydrate

Cat. No.: B15192191
CAS No.: 117381-09-6
M. Wt: 447.5 g/mol
InChI Key: NVDQULLLJIPDRP-UHFFFAOYSA-N
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Description

Trimetrexate monoacetate monohydrate (TMQ acetate monohydrate) is a non-classical quinazoline antifolate drug used primarily in cancer therapy and antiparasitic treatments. Its molecular structure features an extended conformation with perpendicular quinazoline and phenyl rings. Protonation occurs at the N1 position in the acetate salt form, enhancing its interaction with dihydrofolate reductase (DHFR), a key enzyme in folate metabolism . TMQ inhibits DHFR, disrupting nucleotide synthesis and leading to cytotoxic effects in rapidly dividing cells.

Crystal structure studies reveal similarities between TMQ and other antifolates like quinespar and methotrexate (MTX), particularly in their extended conformations and binding motifs .

Properties

CAS No.

117381-09-6

Molecular Formula

C21H29N5O6

Molecular Weight

447.5 g/mol

IUPAC Name

acetic acid;5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;hydrate

InChI

InChI=1S/C19H23N5O3.C2H4O2.H2O/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;1-2(3)4;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1H3,(H,3,4);1H2

InChI Key

NVDQULLLJIPDRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.CC(=O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimetrexate monoacetate monohydrate is synthesized through a series of chemical reactions involving the formation of a quinazoline ring system. The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Trimetrexate monoacetate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different biological activities .

Scientific Research Applications

Trimetrexate monoacetate monohydrate has a wide range of scientific research applications:

Mechanism of Action

Trimetrexate monoacetate monohydrate exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for the synthesis of thymidylate, purines, and certain amino acids. As a result, DNA, RNA, and protein synthesis are disrupted, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, making it useful in cancer treatment .

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Trimetrexate vs. Methotrexate (MTX)
  • Structural Features: TMQ: Quinazoline core with a trimethoxy substitution; acetate monohydrate salt enhances solubility. MTX: Pteridine core with glutamate tail; requires RFC for cellular uptake.
  • Mechanism : Both inhibit DHFR, but TMQ bypasses RFC-dependent transport, making it effective in MTX-resistant cells with impaired RFC activity .
  • Resistance Profiles :
    • MTX resistance commonly arises from RFC mutations or DHFR overexpression.
    • TMQ retains efficacy in RFC-deficient cells but shows cross-resistance in DHFR-overexpressing lines (e.g., RAJI/MTX-R cells with 550-fold DHFR amplification) .
Trimetrexate vs. Quinespar
  • Structural Similarities : Both share quinazoline scaffolds and extended conformations.
  • Functional Differences : Quinespar’s binding dynamics to DHFR are less characterized, but its structural alignment with TMQ suggests overlapping target engagement .
Trimetrexate vs. Dictyol F Monoacetate
  • Class Differences: Dictyol F monoacetate is a diterpene derivative from marine algae, exhibiting antitumor activity via non-DHFR pathways (e.g., apoptosis induction). Unlike TMQ, it is a natural product with distinct pharmacokinetics .

Pharmacological and Resistance Profiles

Key Data Table :

Compound Target Enzyme Transport Mechanism Resistance Mechanisms Cross-Resistance to TMQ
Trimetrexate DHFR Passive diffusion DHFR overexpression N/A
Methotrexate DHFR RFC-dependent RFC mutations, DHFR overexpression Yes (DHFR-dependent)
Metoprine DHFR Passive diffusion DHFR overexpression Yes
Dictyol F Monoacetate Unknown Unknown Multidrug resistance pumps No
  • Cross-Resistance Insights :
    • DHFR-overexpressing cells (e.g., RAJI/MTX-R) show 5- to 15-fold resistance to TMQ and metoprine .
    • Cells with RFC defects (e.g., CEM/MTX-R) exhibit collateral sensitivity to TMQ due to its transport-independent uptake .

Clinical and Preclinical Findings

  • TMQ in MTX-Resistant Cancers :
    • In osteosarcoma lines (SAOS-2/MTX-R), TMQ efficacy is maintained despite MTX resistance caused by RFC defects .
    • In contrast, leukemia cells (WI-L2/m4) with 110-fold DHFR amplification show 15-fold resistance to TMQ .
  • Synergy with Other Antifolates: TMQ combined with pyrimidine analogs (e.g., 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) overcomes MTX resistance in T-cell leukemia models .

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